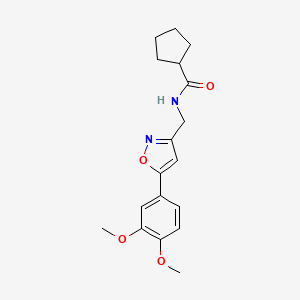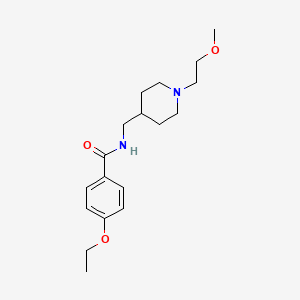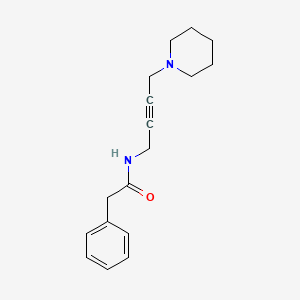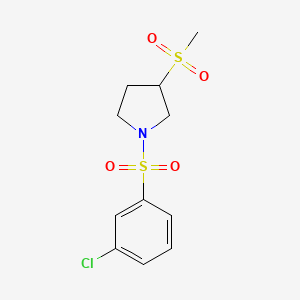
N-(2-(1H-indol-1-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized using a variety of methods. For example, a one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
One study explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, which, under specific conditions, allows for high yields of products involving ring substitution. This unexpected finding highlights the compound's potential in creating ortho-substituted products, offering insights into new synthetic pathways for related indole derivatives (Smith, El‐Hiti, & Alshammari, 2012).
Pharmacological Applications
Another significant application is in pharmacology , where derivatives of N-(2-(1H-indol-1-yl)ethyl)pivalamide, such as N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, have been identified as inhibitors of thymidylate synthase . This enzyme is a target for antitumor agents, suggesting that derivatives of N-(2-(1H-indol-1-yl)ethyl)pivalamide could be promising candidates for cancer therapy (Taylor et al., 1992).
Material Science and Molecular Docking
Research on carboxamide derivatives with potential anticancer activity highlighted the electronic structure and reactivity of such compounds. Studies including conformational analysis, docking, and molecular dynamics simulations revealed insights into the bioactivity of these molecules, suggesting applications in drug design and material science (Al-Otaibi et al., 2022).
Biophysical and Biochemical Studies
In biophysical and biochemical contexts, studies on pivaloyl‐L‐prolyl‐α‐aminoisobutyryl‐N‐methylamide demonstrated the importance of intramolecular hydrogen bonding and the existence of β-turns. This provides valuable information on the structural behavior of pivalamide derivatives in biological systems (Prasad, Balaram, & Balaram, 1982).
Enzyme Inhibition for Therapeutic Applications
The synthesis of novel indole-based hybrid scaffolds with N-(substituted-phenyl)butanamides has shown potent urease inhibitory activity . This suggests applications in treating diseases where urease activity contributes to pathology, offering a new avenue for therapeutic agent development (Nazir et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-indol-1-ylethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCOISMINNNSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-1-yl)ethyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2581506.png)
![(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2581507.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2581509.png)
![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)



![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)

![3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2581522.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581523.png)